molecular formula C16H12ClFO3 B1327969 3-Chloro-3'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone CAS No. 898759-22-3

3-Chloro-3'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone

Cat. No.: B1327969
CAS No.: 898759-22-3
M. Wt: 306.71 g/mol
InChI Key: BEPFNRFCBGIHJL-UHFFFAOYSA-N
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Description

3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is an organic compound that has garnered attention in various fields of research and industry due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone typically involves the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting an appropriate diol with an aldehyde or ketone under acidic conditions. This step forms the cyclic acetal structure.

    Introduction of the Chloro Group: The chloro group can be introduced through halogenation reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Benzophenone Moiety: The benzophenone structure can be synthesized through Friedel-Crafts acylation, where a benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Coupling Reactions: The final step involves coupling the dioxolane ring and the benzophenone moiety, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of 3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Products: New derivatives with different substituents replacing the chloro or fluorine groups.

    Oxidation Products: Compounds with higher oxidation states, such as carboxylic acids or ketones.

    Reduction Products: Compounds with lower oxidation states, such as alcohols or alkanes.

    Hydrolysis Products: Diols and carbonyl compounds resulting from the cleavage of the dioxolane ring.

Scientific Research Applications

3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone
  • 3-Chloro-3’-(1,3-dioxolan-2-YL)-5-fluorobenzophenone
  • 3,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone

Uniqueness

3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is unique due to the specific combination of its functional groups, which confer distinct reactivity and properties. The presence of both chloro and fluorine substituents, along with the dioxolane ring, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO3/c17-13-9-11(4-5-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPFNRFCBGIHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645071
Record name (3-Chloro-4-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-22-3
Record name (3-Chloro-4-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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